
1,1-Dichloro-1-fluoro-4-methylpentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-1-fluoro-4-methylpentan-2-one is an organic compound with the molecular formula C6H9Cl2FO It is a halogenated ketone, characterized by the presence of chlorine and fluorine atoms attached to a pentanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-1-fluoro-4-methylpentan-2-one typically involves the halogenation of 4-methylpentan-2-one. The process includes the introduction of chlorine and fluorine atoms into the molecular structure. Common reagents used in this synthesis include chlorine gas and hydrogen fluoride. The reaction is usually carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine and fluorine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-1-fluoro-4-methylpentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.
Major Products
Substitution: Products include various substituted ketones or alcohols.
Reduction: Major products are alcohols or alkanes.
Oxidation: Carboxylic acids or ketones are the primary products.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-1-fluoro-4-methylpentan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Studied for its potential effects on biological systems and its use as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-1-fluoro-4-methylpentan-2-one involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with various substrates, leading to the formation of stable complexes. These interactions can affect the reactivity and properties of the compound, making it useful in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloro-1-fluoroethane: A simpler haloalkane with similar halogenation but a different carbon backbone.
1,1-Dichloro-1-fluoropropane: Another haloalkane with a three-carbon backbone.
1,1-Dichloro-1-fluorobutane: A four-carbon haloalkane with similar properties.
Uniqueness
1,1-Dichloro-1-fluoro-4-methylpentan-2-one is unique due to its specific combination of halogen atoms and a pentanone backbone. This structure provides distinct reactivity and properties compared to other haloalkanes, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
6632-87-7 |
|---|---|
Molekularformel |
C6H9Cl2FO |
Molekulargewicht |
187.04 g/mol |
IUPAC-Name |
1,1-dichloro-1-fluoro-4-methylpentan-2-one |
InChI |
InChI=1S/C6H9Cl2FO/c1-4(2)3-5(10)6(7,8)9/h4H,3H2,1-2H3 |
InChI-Schlüssel |
HXZWIMOPPPOOHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)C(F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


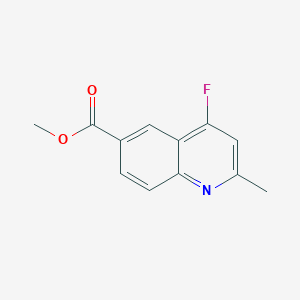
![4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12835910.png)
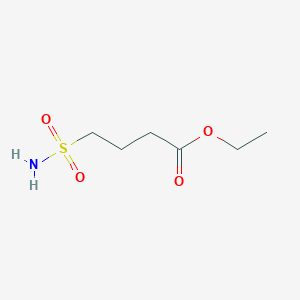
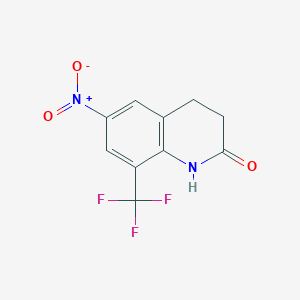
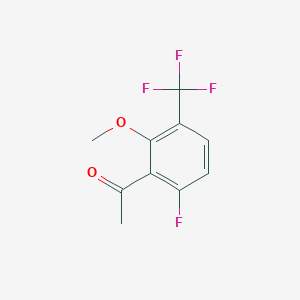

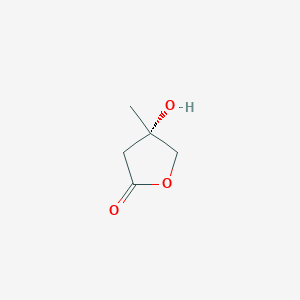
![N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine](/img/structure/B12835943.png)
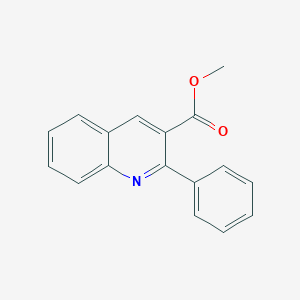
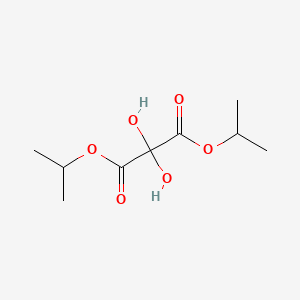
![8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12835963.png)
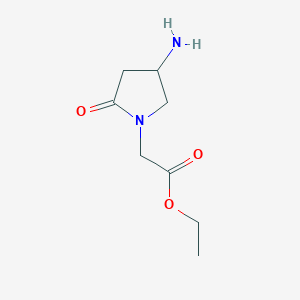

![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12835979.png)
